5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the chloro, sulfamoyl, and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfonamides, and carboxylating agents. The reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-hydroxybenzamide
- 5-chloro-2,4,6-trifluoropyrimidine
- 2-chloro-4,6-dimethylpyrimidine
Uniqueness
5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN6O3S2 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O3S2/c1-4-9-31-20-22-11-16(21)18(26-20)19(28)25-14-5-7-15(8-6-14)32(29,30)27-17-10-12(2)23-13(3)24-17/h5-8,10-11H,4,9H2,1-3H3,(H,25,28)(H,23,24,27) |
InChI Key |
JJEVZVKLBGGFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)Cl |
Origin of Product |
United States |
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